

Application Notes and Protocols for 1-Piperidinepropanoic Acid

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Compound of Interest

Compound Name: 1-Piperidinepropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanoic acid (1-PPA) is a small molecule that has garnered significant interest for its anti-inflammatory and potential anticancer properties.[1][2] Extensive research has identified 1-PPA as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in various inflammatory and autoimmune diseases, as well as cancer.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of 1-PPA. While direct experimental data on its longer-chain analog, 1-piperidinepentanoic acid, is limited, the information presented here for 1-PPA serves as a valuable and scientifically-informed framework for studying this class of compounds.[3][4]

Applications

The piperidine moiety is a common feature in many FDA-approved drugs, and its derivatives are explored for a wide range of therapeutic applications, including:

- **Anti-inflammatory Agents:** By inhibiting PAR2, 1-PPA can dampen inflammatory signaling cascades, making it a candidate for treating conditions driven by inflammation.[1][4]
- **Anticancer Therapeutics:** Piperidine derivatives have shown potential in cancer treatment by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[5] Putative

mechanisms include the modulation of key signaling pathways like PI3K/Akt and NF-κB.[5]

- **Neurological Disorders:** The piperidine scaffold is a key component in drugs targeting a variety of neurological conditions.[6][7]
- **Research Tool:** 1-PPA serves as a valuable tool for studying the role of PAR2 in various physiological and pathological processes.[1][2] It can be used as a reactant in the synthesis of more complex molecules such as selective 5-HT6 antagonists and opioid receptor antagonists.[6][8]

Data Presentation

In Vitro Anti-inflammatory Activity of 1-PPA

The anti-inflammatory potential of 1-PPA has been demonstrated in vitro using the human monocytic cell line, THP-1.[4] In these experiments, THP-1 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the increased expression of pro-inflammatory cytokines. The addition of 1-PPA was shown to significantly reduce the expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[4]

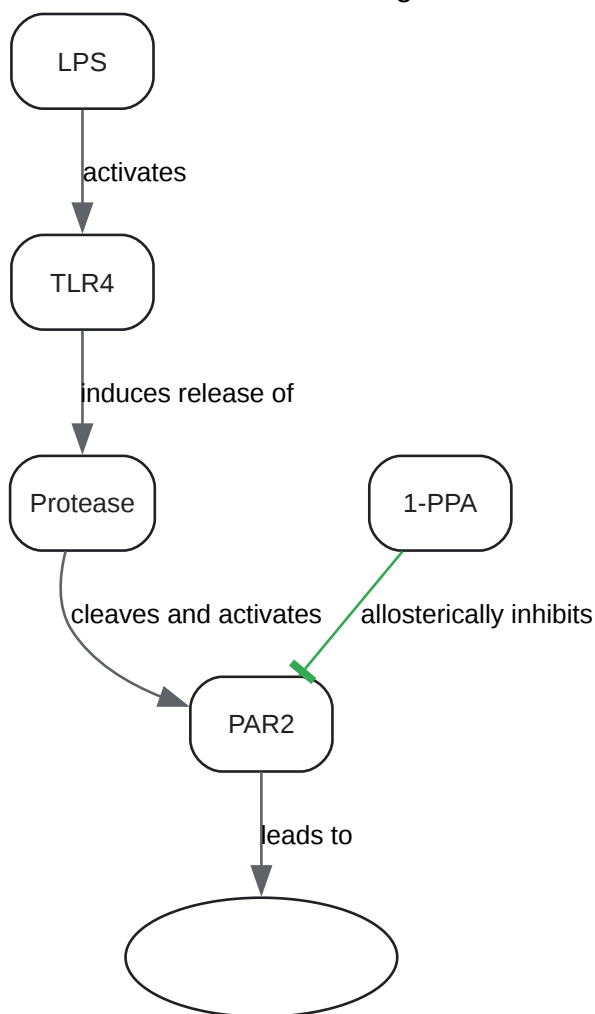
Cytokine	Treatment	Fold Increase in Gene Expression (Mean ± SD)
IL-6	LPS	12.5 ± 1.5
	LPS + 1-PPA (1 ng/mL)	8.2 ± 1.1
	LPS + 1-PPA (10 ng/mL)	4.1 ± 0.6
	LPS + 1-PPA (100 ng/mL)	2.3 ± 0.4
TNF-α	LPS	9.8 ± 1.2
	LPS + 1-PPA (1 ng/mL)	6.5 ± 0.9
	LPS + 1-PPA (10 ng/mL)	3.2 ± 0.5
	LPS + 1-PPA (100 ng/mL)	1.8 ± 0.3

Signaling Pathways and Experimental Workflows

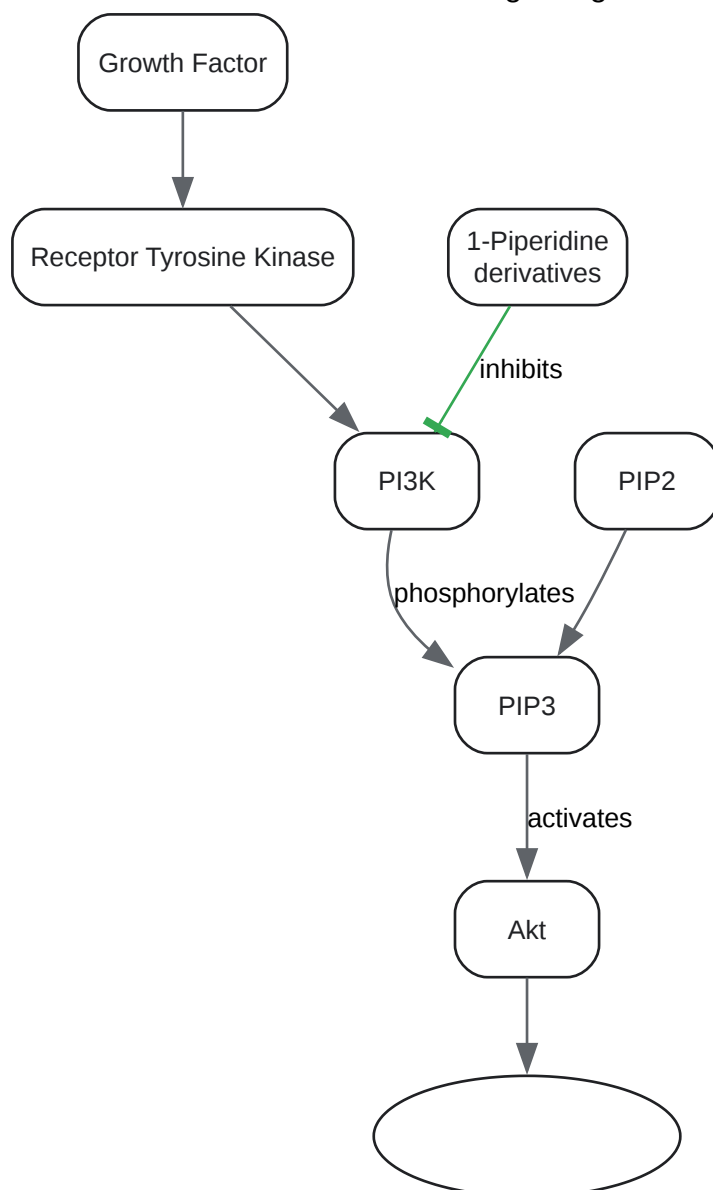
Proposed Mechanism of 1-PPA in Inhibiting LPS-Induced Inflammation

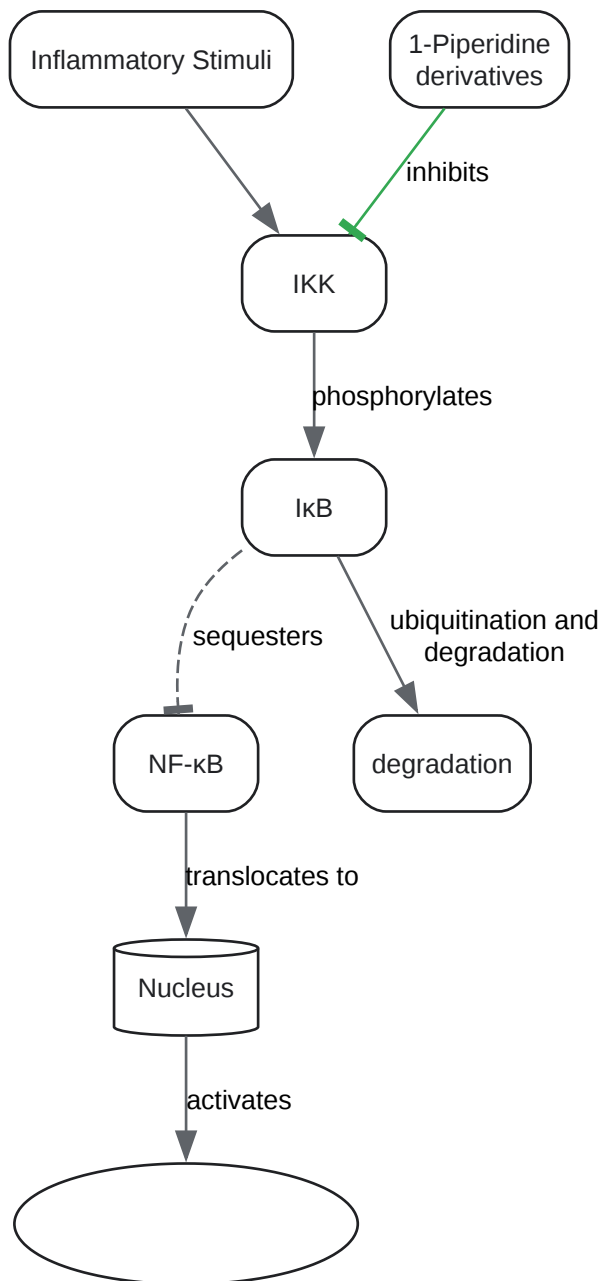
1-PPA is hypothesized to exert its anti-inflammatory effects by acting as an allosteric inhibitor of PAR2.[1][3] In an inflammatory context, such as LPS stimulation, proteases are released that cleave and activate PAR2, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.[4] By binding to an allosteric site on PAR2, 1-PPA is thought to stabilize the receptor in an inactive conformation, thereby preventing its activation and subsequent inflammatory signaling.[1]

Proposed Mechanism of 1-PPA in Inhibiting LPS-Induced Inflammation



Putative Inhibition of the PI3K/Akt Signaling Pathway



Potential Inhibition of the NF- κ B Signaling Pathway[Click to download full resolution via product page](#)

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